Structural Elucidation and Synthetic Utility of C10H15NO Acylpyrroles
Structural Elucidation and Synthetic Utility of C10H15NO Acylpyrroles
Abstract
The molecular formula C10H15NO represents a critical chemical space in heterocyclic chemistry, most notably occupied by the 2-acylpyrrole class. While this formula is isomeric with the phenethylamine alkaloid ephedrine, its pyrrole derivatives—specifically 2-hexanoylpyrrole (1-(1H-pyrrol-2-yl)hexan-1-one)—serve as distinct, versatile scaffolds in drug discovery and flavor chemistry. This guide provides a rigorous technical analysis of the C10H15NO pyrrole derivative, detailing its physicochemical profile, a self-validating synthetic protocol via Grignard intermediates, and the specific mass spectrometric fragmentation logic required for structural verification.
Part 1: Physicochemical Profile & Molecular Logic[1]
Before initiating wet-lab protocols, a theoretical understanding of the molecule's constraints is required to rule out false positives during identification.
Molecular Weight & Formula Analysis
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Chemical Formula: C₁₀H₁₅NO
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Exact Mass (Monoisotopic): 165.1154 Da
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Molecular Weight (Average): 165.23 g/mol [1]
Degrees of Unsaturation (DoU)
The DoU calculation is the first step in structural deduction:
Structural Implications: A standard pyrrole ring contains 2 double bonds and 1 ring (Total = 3 DoU). The remaining 1 DoU in C₁₀H₁₅NO typically corresponds to a carbonyl group (C=O) exocyclic to the ring. This confirms the structure as an acylpyrrole rather than a simple alkyl-pyrrole (which would require a different unsaturation profile).
Isomeric Landscape
While multiple isomers exist, two primary candidates dominate this chemical space. Distinguishing them is critical for regulatory compliance and efficacy.
| Feature | 2-Hexanoylpyrrole (Target) | 1-Pentyl-pyrrole-2-carboxaldehyde |
| Structure | C-acylated (Ring C2 position) | N-alkylated + C2-aldehyde |
| Stability | High (H-bonding between NH and C=O) | Moderate (Oxidation prone) |
| Key NMR Signal | Broad singlet (NH) @ ~9-10 ppm | Sharp singlet (CHO) @ ~9.5 ppm |
| Application | Pharma Intermediate / Flavorant | Polymer precursor |
Part 2: Synthetic Protocol (Grignard-Mediated Acylation)
Expert Insight: Direct Friedel-Crafts acylation of pyrrole with acyl chlorides and Lewis acids (e.g., AlCl₃) is notoriously difficult due to the acid-sensitivity of the pyrrole ring, often leading to polymerization (tars).
To ensure high purity and yield, we utilize a Grignard-mediated protocol . This method activates the pyrrole nitrogen via deprotonation, directing substitution to the C2 position with high regioselectivity.
Reaction Logic Diagram
Figure 1: Grignard-mediated synthesis pathway ensuring C2-regioselectivity and preventing polymerization.
Step-by-Step Methodology
Reagents:
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Pyrrole (freshly distilled over CaH₂)
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Ethylmagnesium bromide (3.0 M in diethyl ether)
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Hexanoyl chloride
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Solvent: Anhydrous Diethyl Ether
Protocol:
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Activation: In a flame-dried 3-neck flask under Argon, charge pyrrole (1.0 eq) and anhydrous ether. Cool to 0°C.
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Grignard Addition: Add EtMgBr (1.1 eq) dropwise. The solution will evolve ethane gas and turn cloudy/white as pyrrolylmagnesium bromide forms.
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Critical Checkpoint: Verify gas evolution ceases before proceeding. Stir at RT for 30 mins.
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Acylation: Cool back to 0°C. Add hexanoyl chloride (1.0 eq) diluted in ether dropwise over 20 minutes.
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Why? Slow addition prevents di-acylation.
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Reflux: Warm to room temperature, then reflux gently for 2 hours to drive the reaction to completion.
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Quench: Pour the mixture into ice-cold saturated NH₄Cl solution.
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Extraction: Extract with Et₂O (3x). Wash combined organics with NaHCO₃ (remove acid) and Brine. Dry over MgSO₄.
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Purification: Recrystallize from hexane or perform flash chromatography (Hexane:EtOAc 9:1).
Part 3: Analytical Validation (MS & NMR)
Trustworthiness in chemical reporting requires self-validating spectral data. For C10H15NO, Mass Spectrometry (MS) provides the "fingerprint" for the alkyl chain.
Mass Spectrometry Fragmentation Logic
The fragmentation of 2-hexanoylpyrrole under Electron Ionization (EI, 70eV) follows a specific pathway driven by the stability of the pyrrole ring and the McLafferty rearrangement potential of the hexanoyl chain.
Figure 2: Primary fragmentation pathways for 2-Hexanoylpyrrole. The m/z 109 peak is diagnostic.
Diagnostic Peaks:
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m/z 165 (M+): Molecular ion, typically prominent due to aromatic stability.
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m/z 109: Result of McLafferty rearrangement . The gamma-hydrogen of the hexyl chain transfers to the carbonyl oxygen, ejecting butene (C4H8). This confirms the length of the alkyl chain (must be ≥3 carbons).
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m/z 94: The pyrroyl cation (C4H4N-C=O)⁺ formed by
-cleavage of the alkyl chain.
NMR Characterization Standards
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¹H NMR (CDCl₃):
- 9.5-10.0 (br s, 1H): NH (Confirming pyrrole is not N-alkylated).
- 6.9, 6.2 (m, 3H): Pyrrole ring protons.
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2.7 (t, 2H):
-methylene of the hexanoyl chain (adjacent to C=O). - 0.9 (t, 3H): Terminal methyl.
Part 4: Pharmaceutical Applications[3][4][5][6]
The C10H15NO pyrrole scaffold is not merely a chemical curiosity; it is a validated pharmacophore.
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Transdermal Penetration Enhancers: Research indicates that acylpyrroles and their derivatives can act as reversible modifiers of the stratum corneum lipids. The lipophilic hexanoyl tail (C6) combined with the polar pyrrole head group mimics the amphiphilic nature of ceramides, facilitating drug transport [1].
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Antifungal & Insecticidal Precursors: 2-Acylpyrroles serve as bio-isosteres for natural keto-amides. Derivatives of this scaffold have shown efficacy against Colletotrichum species (fungi) and Oncopeltus fasciatus (insects) by disrupting chitin synthesis or mitochondrial function [2].
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Maillard Reaction Models: In food chemistry, this specific molecule is a marker for the interaction between amino acids (proline/hydroxyproline) and hexose sugars under heat, contributing to "roasted" flavor profiles.
References
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Synthesis, physico-chemical properties and penetration activity of alkyl-6-(2,5-dioxopyrrolidin-1-yl)-2-(2-oxopyrrolidin-1-yl)hexanoates. Source: Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]
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Synthesis and biological evaluation of new analogues of the active fungal metabolites N-(2-methyl-3-oxodecanoyl)-2-pyrroline. Source: Journal of Agricultural and Food Chemistry (PubMed) URL:[Link]
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Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Mass Spectrometry. Source: Rapid Communications in Mass Spectrometry URL:[Link]]
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PubChem Compound Summary for CID 5032 (Ephedrine - Isomer Comparison). Source: National Center for Biotechnology Information URL:[Link]
